2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one, also known as 2-A-DMPE or 2-Azido-DMPE, is a compound of the pyrrolidinone family that has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be used in a variety of applications, such as synthesis, biochemistry, and physiology.
Scientific Research Applications
1. Synthesis and Characterization of Complexes
2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is involved in the synthesis and characterization of various complexes. For instance, azido and thiocyanato bridged copper(II) dimers have been synthesized and characterized structurally. These compounds show unique coordination patterns and geometries, contributing to the understanding of molecular structures and chemical bonding (Jana et al., 2012).
2. Corrosion Inhibition Properties
The compound plays a role in the study of corrosion inhibition properties. Cadmium(II) Schiff base complexes containing azido groups have shown potential in protecting metal surfaces, such as mild steel, from corrosion, particularly in acidic environments. This application bridges the gap between coordination chemistry and corrosion engineering (Das et al., 2017).
3. Photoredox Alkylazidation Reactions
It is a key component in photoredox alkylazidation reactions. These reactions involve the incorporation of an azido group and a functional group across carbon-carbon double bonds. This process is significant in organic synthesis as it provides a method for the construction of azido-containing compounds in a single step, offering a practical and distinct alternative in synthetic chemistry (Yang et al., 2020).
4. Magnetism in Azido-Bridged Compounds
Research involving this compound also extends to the study of magnetism in azido-bridged compounds. Azido ligands play a crucial role in determining the magnetic properties of the compounds they form part of. Understanding these properties has implications for materials science, particularly in the development of magnetic materials (Li et al., 2008).
5. Crystal Engineering and Supramolecular Chemistry
The compound contributes to the field of crystal engineering and supramolecular chemistry. Studies involving azido-bridged metal complexes help in understanding the assembly and structural characteristics of supramolecular systems, which are fundamental in the design of novel materials with specific properties (Rahaman et al., 2006).
properties
IUPAC Name |
2-azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-14-6-4-12(5-7(6)15-2)8(13)3-10-11-9/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARADQLBOARVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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